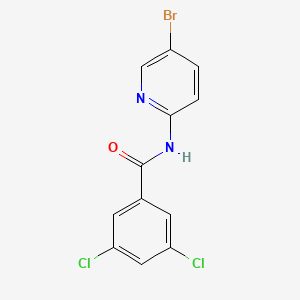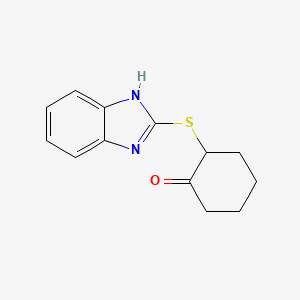![molecular formula C15H13ClO2S B4929584 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde, also known as CPT-aldehyde, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting this pathway, 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde induces apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde in lab experiments is its specificity towards cancer cells. It has been found to have minimal toxicity towards normal cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde. One area of research is the development of novel delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde in combination with other anticancer drugs. Finally, more research is needed to explore the potential of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde in other fields, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde is a promising chemical compound that has shown potential in cancer research. Its specificity towards cancer cells and ability to induce apoptosis make it a promising candidate for the development of anticancer drugs. However, further research is needed to explore its potential in other fields and to overcome its limitations in lab experiments.
Métodos De Síntesis
The synthesis of 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde involves the reaction of 4-chlorobenzenethiol with 2-(2-bromoethoxy)benzaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde.
Aplicaciones Científicas De Investigación
2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde has been extensively studied for its potential application in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde works by inducing apoptosis, a process that leads to programmed cell death. This makes it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c16-13-5-7-14(8-6-13)19-10-9-18-15-4-2-1-3-12(15)11-17/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIACCACLNXMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)





![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)
![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)

![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)